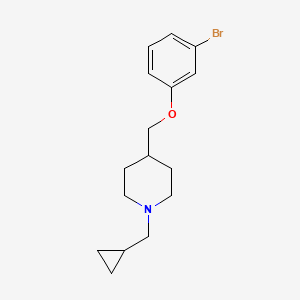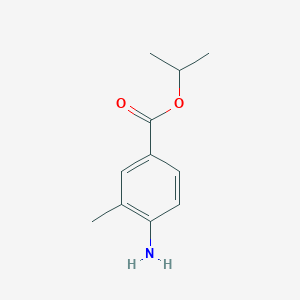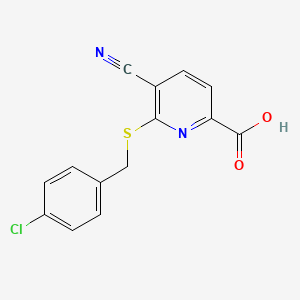
4-(3-Bromo-phenoxymethyl)-1-cyclopropylmethyl-piperidine
Descripción general
Descripción
4-(3-Bromo-phenoxymethyl)-1-cyclopropylmethyl-piperidine, also known as 3-Bromo-PPMP, is a synthetic compound used in scientific research. It is a bicyclic compound with a cyclopropylmethyl piperidine ring, which is connected to a phenoxymethyl group with a bromine atom. This compound is mainly used as a building block in organic synthesis, and it has been used in the development of various pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
Pharmacological Applications
A significant body of research focuses on the pharmacological applications of compounds related to 4-(3-Bromo-phenoxymethyl)-1-cyclopropylmethyl-piperidine. These studies highlight the compounds' roles in influencing various biochemical pathways and potential therapeutic applications. For example, research on arylcycloalkylamines, including phenyl piperidines, reveals their importance in antipsychotic agents due to their binding affinity at D2-like receptors. The exploration of two key pharmacophoric groups, 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, underscores the composite structure's role in determining selectivity and potency at these receptors (Sikazwe et al., 2009).
Environmental Toxicology
The environmental impact and toxicology of brominated compounds, such as 2,4,6-Tribromophenol, a structurally related compound, have been extensively studied. This research sheds light on the occurrence, fate, and behavior of these compounds in the environment. Notably, 2,4,6-Tribromophenol is a widely produced brominated phenol used as a pesticide and found as a degradation product of brominated flame retardants. Studies indicate that despite its ubiquity in the environment, there's a significant gap in understanding its toxicokinetics and toxicodynamics (Koch & Sures, 2018).
Organic Chemistry and Synthetic Applications
In the field of organic chemistry, the synthesis and evaluation of ligands for receptor targeting, utilizing compounds like 4-(3-Bromo-phenoxymethyl)-1-cyclopropylmethyl-piperidine, are of particular interest. These studies contribute to our understanding of the structural requirements for binding affinity and specificity towards receptors, aiding in the development of new therapeutic agents. Research into recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions highlights the utility of arylcycloalkylamines in synthesizing a broad range of biologically active molecules. These catalytic systems demonstrate the potential for commercial exploitation in drug discovery and development, emphasizing the role of arylalkyl substituents in enhancing the potency and selectivity of synthesized agents (Kantam et al., 2013).
Propiedades
IUPAC Name |
4-[(3-bromophenoxy)methyl]-1-(cyclopropylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO/c17-15-2-1-3-16(10-15)19-12-14-6-8-18(9-7-14)11-13-4-5-13/h1-3,10,13-14H,4-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOXUNBIAXSPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)COC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-phenoxymethyl)-1-cyclopropylmethyl-piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461652.png)
![(Hexan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1461653.png)
![1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine](/img/structure/B1461654.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1461657.png)
